3-hydroxy-3-(4-methylphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound featuring a thiazolopyridine core
Preparation Methods
The synthesis of 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyridine core, followed by the introduction of the hydroxy, methoxy, and carbonitrile groups through various substitution and addition reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to inhibit specific proteins involved in cell proliferation.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell growth and survival.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-HYDROXY-3-(4-METHYLPHENYL)-5-OXO-7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is unique due to its specific combination of functional groups. Similar compounds include:
3-Hydroxy-4-methoxyphenyl derivatives: Known for their biological activity.
Trimethoxyphenyl compounds: Often used in medicinal chemistry for their pharmacological properties.
Thiazolopyridine derivatives: Studied for their potential as therapeutic agents.
This compound’s unique structure allows it to interact with biological targets in ways that similar compounds may not, making it a valuable subject of research in various scientific fields.
Properties
Molecular Formula |
C24H24N2O5S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methylphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C24H24N2O5S/c1-14-5-7-16(8-6-14)24(28)13-32-23-18(12-25)17(11-21(27)26(23)24)15-9-19(29-2)22(31-4)20(10-15)30-3/h5-10,17,28H,11,13H2,1-4H3 |
InChI Key |
LLDYMPFTOLPFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=C(C(=C4)OC)OC)OC)C#N)O |
Origin of Product |
United States |
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